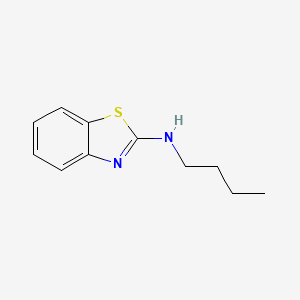

苯并噻唑-2-基-丁基-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazol-2-yl-butyl-amine is a compound that is part of a broader class of benzothiazoles, which have been extensively studied due to their diverse pharmacological activities, including antitumor properties. The structure of benzothiazoles typically consists of a benzene ring fused to a thiazole, a sulfur-containing five-membered heterocycle. The presence of an amine group in these compounds often allows for further chemical modifications, making them versatile intermediates in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazol-2-yl derivatives has been explored through various methods. A solvent-free and catalyst-free synthesis of benzothiazoles has been developed using 2-chloronitrobenzene, elemental sulfur, and aliphatic amine, which provides a novel and environmentally friendly approach to these compounds . Additionally, the synthesis of benzothiazol-2-yl-(4-chloro-benzylidene)-amine involves the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde, indicating the versatility of 2-aminobenzothiazole as a starting material for further chemical transformations .

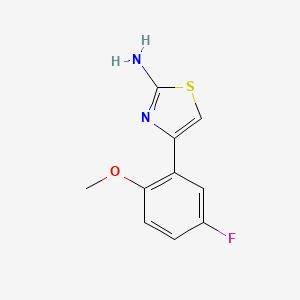

Molecular Structure Analysis

The molecular structure of benzothiazol-2-yl derivatives has been characterized using various spectroscopic techniques. For instance, the structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined through crystallography, revealing a planar benzothiazol ring with a dihedral angle of 6.37(8)° with the imidazol ring . This planarity is a common feature in benzothiazoles and is crucial for their interaction with biological targets.

Chemical Reactions Analysis

Benzothiazol-2-yl derivatives undergo various chemical reactions, including acetylation and oxidation, which can significantly affect their biological activity. For example, N-acyl derivatives of arylamines have been synthesized, and studies confirm that N-acetylation and oxidation are the main metabolic transformations of these compounds . The nature of the substituent on the benzothiazole ring dictates the predominant metabolic process, which in turn influences the antitumor activity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazol-2-yl derivatives are crucial for their pharmaceutical applications. Water solubility and stability are important for drug formulation and bioavailability. A series of water-soluble prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address these issues, exhibiting good water solubility and stability at ambient temperature . These prodrugs degrade to the free base in vivo, making them suitable for parenteral administration .

Relevant Case Studies

The antitumor activity of benzothiazol-2-yl derivatives has been the subject of several case studies. The lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been selected for phase 1 clinical evaluation due to its promising pharmaceutical properties . Additionally, the antitumor activities of various benzothiazol-2-yl derivatives have been evaluated against different cancer cell lines, with some compounds showing selective activity and others retaining their activity even after metabolic transformations .

科学研究应用

抗肿瘤特性

苯并噻唑-2-基-丁基-胺衍生物表现出有效的抗肿瘤特性。它们被细胞色素 P 450 1A1 代谢为活性代谢物和非活性代谢物。这些化合物的可溶于水的前药已被开发出来,以克服药物亲脂性的限制,显示出显着的体外和体内抗肿瘤活性 (Bradshaw et al., 2002).

抗菌和缓蚀

苯并噻唑-2-基-丁基-胺衍生物已被合成用于抗菌应用和作为缓蚀剂。这些化合物表现出显着的生物活性和保护低碳钢在酸性环境中免受腐蚀 (Nayak & Bhat, 2023).

金属配合物的合成和表征

苯并噻唑-2-基-(4-氯-苄叉)-胺的金属配合物已被合成和表征。这些涉及 Co(II)、Ni(II)、Cu(II) 和 Zn(II) 等金属的配合物被认为具有八面体结构 (Alkuubaisi et al., 2016).

增强的耐腐蚀性

苯并噻唑-2-基-丁基-胺衍生物增强了低碳钢在酸性溶液中的耐腐蚀性。这些化合物在金属表面的吸附及其保护效率已通过实验方法和理论计算进行了研究 (Salarvand et al., 2017).

抗菌和驱虫活性

一些衍生物对各种病原体和蚯蚓物种表现出显着的抗菌、抗真菌和驱虫活性,表明它们在开发新的治疗剂方面的潜力 (Amnerkar et al., 2015).

在化学合成中的应用

苯并噻唑-2-基-丁基-胺衍生物用于合成各种生物活性化合物,突出了它们在药物化学和药物开发中的重要性 (Ma et al., 2011).

作用机制

Target of Action

Benzothiazol-2-yl-butyl-amine derivatives have been found to target a variety of enzymes and proteins. For instance, they have been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and signal transduction .

Mode of Action

The interaction of Benzothiazol-2-yl-butyl-amine with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the cell . For example, the inhibition of DNA gyrase prevents DNA replication, leading to cell death .

Biochemical Pathways

Benzothiazol-2-yl-butyl-amine affects several biochemical pathways. For instance, it inhibits the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis . It also disrupts the mitochondrial apoptotic pathway by inhibiting BCL-2, a key regulator of apoptosis .

Result of Action

The molecular and cellular effects of Benzothiazol-2-yl-butyl-amine’s action depend on the specific target and the biological context. For example, when it inhibits BCL-2, it can induce apoptosis in cancer cells . When it disrupts the synthesis of mycolic acid, it can inhibit the growth of Mycobacterium tuberculosis .

安全和危害

未来方向

Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been reported . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

属性

IUPAC Name |

N-butyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBYZFOJJXHSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397119 |

Source

|

| Record name | Benzothiazol-2-yl-butyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24622-31-9 |

Source

|

| Record name | Benzothiazol-2-yl-butyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)